molecular formula C9H9NO5 B3177879 Methyl 2-(3-hydroxy-4-nitrophenyl)acetate CAS No. 256453-84-6

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate

Cat. No. B3177879
Key on ui cas rn: 256453-84-6
M. Wt: 211.17 g/mol
InChI Key: GKMFAKNUHMDTJS-UHFFFAOYSA-N
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Patent
US06441012B1

Procedure details

3-hydroxy-4nitrophenylacetic acid (1.1 g) was refluxed in methanol (20 ml) containing 0.5 ml of conc. sulphuric acid for 4 hrs., diluted with water and extracted with diethyl ether. The organic layer was separated, washed with aqueous sodium bicarbonate, brine, dried and then evaporated to dryness to give methyl 3-hydroxy-4-nitrophenylacetate (1.2 g) as a gum which crystallised on standing.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].S(=O)(=O)(O)O.[CH3:20]O>O>[OH:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:20])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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